1-Pivaloyl-2,3,5-trimethylhydroquinone
Overview
Description
1-Pivaloyl-2,3,5-trimethylhydroquinone, also known as this compound, is a useful research compound. Its molecular formula is C14H20O3 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Studies
1-Pivaloyl-2,3,5-trimethylhydroquinone, a derivative of hydroquinone, plays a crucial role in various synthetic and chemical research studies. The compound has been utilized in creating derivatives of triphenylphloroglucinol, where its structural properties were explored through X-ray analysis and oxidation processes (Gaudig, Hünig, Peters, & Schnering, 2010). Additionally, its synthesis methods, including those involving 2,4,6-trimethylphenol and phenol methods, have been extensively reviewed, highlighting the advantages and challenges of each approach (Bai Yuan-shen, 2014).
Biocatalysis in Vitamin E Production
A notable application of this compound is in the synthesis of Vitamin E, where it serves as a key precursor. Research has focused on producing this compound through biocatalysis, employing enzyme modification and adaptive laboratory evolution to improve synthesis efficiency under mild conditions (Ji et al., 2023).
Catalysis and Organic Synthesis
In organic synthesis, the compound has been involved in redox-neutral annulations for the creation of isoquinolinones, showcasing its versatility in forming complex structures with potential pharmaceutical applications (Yang et al., 2018). Moreover, it has contributed to the development of novel approaches in the synthesis of substituted 3-aminoquinolines, indicating its broad utility in medicinal chemistry (Bujok, Kwast, Cmoch, & Wróbel, 2010).
Green Chemistry and Catalysis
Efforts to promote sustainable chemical processes have also seen the use of this compound. A study on the green synthesis of this compound using direct oxidation methods aimed to enhance yield while minimizing environmental impact, illustrating its importance in the development of eco-friendly production techniques (An Li-min, 2012).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
Properties
IUPAC Name |
(4-hydroxy-2,3,5-trimethylphenyl) 2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-8-7-11(9(2)10(3)12(8)15)17-13(16)14(4,5)6/h7,15H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMQDNRRAHRPCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)C)OC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565622 | |
Record name | 4-Hydroxy-2,3,5-trimethylphenyl 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112109-69-0 | |
Record name | 4-Hydroxy-2,3,5-trimethylphenyl 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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